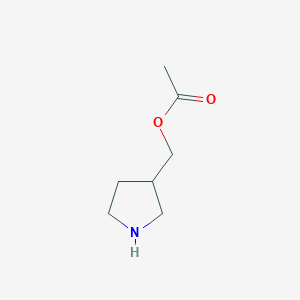

(Pyrrolidin-3-yl)methyl acetate

Description

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)10-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRHCERDEJCGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-3-yl)methyl acetate typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride. The process can be summarized as follows:

Step 1: Pyrrolidine reacts with acetic anhydride or acetyl chloride.

Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Step 3: The product is purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: (Pyrrolidin-3-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: (Pyrrolidin-3-yl)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrrolidine derivatives.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which (Pyrrolidin-3-yl)methyl acetate exerts its effects is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine-Based Esters

The following compounds share the pyrrolidine backbone but differ in ester substituents or stereochemistry:

Key Findings :

- Solubility : Hydrochloride salts (e.g., Methyl (R)-pyrrolidin-3-yl-acetate HCl) exhibit superior aqueous solubility compared to neutral esters, facilitating their use in polar reaction media .

- Stereochemistry : The R-configuration in pyrrolidine derivatives often enhances binding affinity to biological targets, such as neurotransmitter receptors .

- Lipophilicity : Ethyl esters (e.g., Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl) demonstrate increased membrane permeability, making them suitable for blood-brain barrier penetration in CNS drug candidates .

Functional Group Variants: Pyridine and Aromatic Derivatives

Compounds with aromatic or heteroaromatic substitutions are compared below:

Key Findings :

- Toxicity : Pyridine-based acetates (e.g., Pyridin-3-yl acetate) are classified under EU-GHS/CLP for acute toxicity, necessitating stricter safety protocols compared to pyrrolidine analogs .

- Bioactivity : Anisomycin’s aryl and hydroxyl substitutions confer unique biological activity, such as kinase modulation, but introduce cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for (Pyrrolidin-3-yl)methyl acetate, and how are reaction conditions optimized?

- Methodology :

- Esterification : React pyrrolidin-3-ylmethanol with acetic anhydride or acetyl chloride in anhydrous conditions. Use catalysts like DMAP (4-dimethylaminopyridine) or bases (e.g., triethylamine) to enhance reactivity .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, dichloromethane) improve reaction homogeneity and yield. Temperature control (0–25°C) minimizes side reactions like hydrolysis .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks reaction progress. Retention factor (Rf) values help confirm intermediate formation .

Q. How is this compound characterized, and what analytical techniques are critical for structural confirmation?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify ester carbonyl signals (~170 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm). COSY or HSQC resolves overlapping peaks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns. For example, a peak at m/z 144 corresponds to the pyrrolidine moiety .

- FT-IR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate ester formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Approaches :

- Orthogonal Assays : Validate enzyme inhibition claims using both fluorescence-based and radiometric assays. For example, confirm IC₅₀ values across multiple platforms .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorination at the pyrrolidine nitrogen) to isolate bioactive moieties. Compare logP and solubility to explain potency variations .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and in vivo results .

Q. What strategies improve the enantiomeric purity of this compound during asymmetric synthesis?

- Chiral Resolution :

- Catalysts : Use chiral auxiliaries like (S)-BINOL or Jacobsen’s catalyst to induce stereoselectivity during esterification. Enantiomeric excess (ee) >90% is achievable with optimized conditions .

- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers. Mobile phases of hexane:isopropanol (90:10) resolve diastereomers .

- Crystallization : Recrystallize intermediates in ethanol/water mixtures to enhance ee. Monitor via polarimetry or chiral GC .

Q. How do reaction conditions influence the stability of this compound under pharmacological assay conditions?

- Degradation Analysis :

- pH Stability : Test hydrolysis rates in buffers (pH 1–10) at 37°C. LC-MS identifies degradation products (e.g., pyrrolidin-3-ylmethanol or acetic acid) .

- Thermal Stability : Accelerated stability studies (40–60°C for 1–4 weeks) predict shelf life. Arrhenius plots calculate activation energy (Eₐ) for decomposition .

- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation via UV-Vis spectroscopy. Use amber vials for light-sensitive samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.